molecular formula C6H5FHg B14744226 Mercury, fluorophenyl- CAS No. 456-37-1

Mercury, fluorophenyl-

Cat. No.: B14744226
CAS No.: 456-37-1
M. Wt: 296.69 g/mol
InChI Key: UUQARTNSKIOFPC-UHFFFAOYSA-M
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Description

"Mercury, fluorophenyl-" refers to organomercury compounds where mercury is bonded to fluorinated phenyl groups. A prominent example is pentafluorophenylmercury chloride (C₆F₅HgCl), a mononuclear fluorinated organomercurial synthesized via direct mercuration of pentafluorobenzene derivatives . This compound exhibits unusual Lewis acidity, enabling interactions with electron-rich substrates like aromatic hydrocarbons (e.g., phenanthrene, pyrene) to form supramolecular adducts . The fluorinated phenyl groups enhance mercury’s electrophilicity, facilitating secondary Hg–C interactions (3.3–3.6 Å) with π-systems .

Another key derivative is bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂), a stable compound with two pentafluorophenyl groups bonded to mercury. Its Lewis acidity is amplified when juxtaposed with onium ions or phosphine oxides, enabling applications in catalysis and materials science .

Properties

CAS No.

456-37-1

Molecular Formula

C6H5FHg

Molecular Weight

296.69 g/mol

IUPAC Name

fluoro(phenyl)mercury

InChI

InChI=1S/C6H5.FH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1

InChI Key

UUQARTNSKIOFPC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Hg]F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, fluorophenyl- typically involves the reaction of mercury salts with fluorophenyl-containing reagents. One common method is the reaction of mercuric chloride (HgCl₂) with fluorophenyl lithium or fluorophenyl Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of mercury, fluorophenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Mercury, fluorophenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert mercury(II) compounds back to mercury(I) or elemental mercury.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mercury(II) fluoride, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Mercury, fluorophenyl- has a wide range of applications in scientific research:

    Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential toxicological effects and therapeutic applications.

    Medicine: Research explores its use in developing diagnostic agents and therapeutic compounds, especially in targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, such as catalysts and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of mercury, fluorophenyl- involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluorophenyl group can enhance the compound’s stability and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Structure Key Features References
C₆F₅HgCl Mononuclear Forms adducts with polyaromatics (e.g., phenanthrene); limited coordination chemistry.
[o-C₆F₄Hg]₃ (Trimeric) Trinuclear cluster Forms extended supramolecular stacks with aromatics via cooperative Hg–C interactions.
Hg(C₆F₅)₂ Linear, two-coordinate Enhanced Lewis acidity when complexed with phosphine oxides; stable under ambient conditions.
Bis(3-fluorophenyl)mercury Mononuclear Lower fluorination reduces Lewis acidity compared to pentafluorophenyl analogs.
Diphenylmercury (HgPh₂) Linear, two-coordinate Non-fluorinated; weaker Lewis acidity due to absence of electron-withdrawing F groups.
Key Observations:
  • Fluorination Degree: Full fluorination (C₆F₅) in Hg(C₆F₅)₂ and C₆F₅HgCl increases Lewis acidity compared to partially fluorinated (e.g., 3-fluorophenyl) or non-fluorinated analogs (HgPh₂) .
  • Nuclearity: Trinuclear [o-C₆F₄Hg]₃ exhibits cooperative binding with aromatics, whereas mononuclear C₆F₅HgCl requires stoichiometric adduct formation .

Stability and Toxicity

  • Thermal Stability : Hg(C₆F₅)₂ is thermally stable up to 200°C, whereas HgPh₂ decomposes at lower temperatures (~150°C) .
  • Toxicity : All fluorophenylmercurials require stringent handling due to mercury’s neurotoxicity, though fluorination may reduce volatility compared to alkylmercury compounds (e.g., dimethylmercury) .

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